![molecular formula C14H15N7OS B2422962 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide CAS No. 2197895-98-8](/img/structure/B2422962.png)
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
“N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of compounds known as triazoles, which are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazole nucleus present as a central structural component . Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways, making it a potential candidate for targeted cancer therapies .
Antimicrobial Activity
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide demonstrates antimicrobial efficacy against bacteria, fungi, and even drug-resistant strains. Its unique scaffold allows for specific interactions with microbial targets, making it valuable in combating infections .
Analgesic and Anti-Inflammatory Effects
Studies suggest that this compound possesses analgesic properties, potentially modulating pain pathways. Additionally, it exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines. These dual effects make it an intriguing candidate for pain management .
Antioxidant Potential
The compound’s structure includes functional groups associated with antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Researchers are investigating its potential in preventing age-related diseases and oxidative stress-related conditions .
Antiviral Applications
In silico studies indicate interactions with viral proteins, suggesting antiviral potential. Researchers are exploring its efficacy against various viruses, including RNA and DNA viruses. Its unique scaffold may lead to the development of novel antiviral agents .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, affecting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory properties have implications in various diseases, including neurodegenerative disorders and metabolic dysfunctions .
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key enzyme involved in DNA repair and programmed cell death, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell division .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. For instance, the inhibition of PARP-1 can lead to the accumulation of DNA damage, triggering apoptosis or programmed cell death . On the other hand, the inhibition of EGFR can disrupt cell signaling pathways that control cell growth and division .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells . For example, it has been found to exhibit better cytotoxic activities against MDA-MB-231 cells than the drug Erlotinib . It also induces apoptosis in these cells, upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulates the Bcl2 level .
properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-9-16-17-12-3-4-13(18-21(9)12)20-5-10(6-20)19(2)14(22)11-7-23-8-15-11/h3-4,7-8,10H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZCYIDFMYDRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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